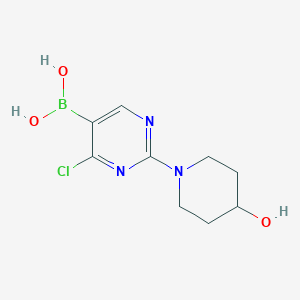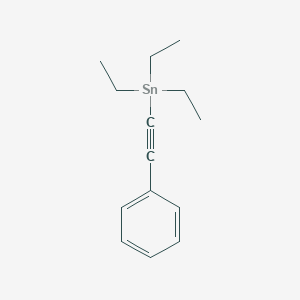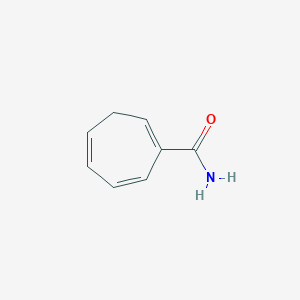
Cyclohepta-1,4,6-triene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohepta-1,4,6-triene-1-carboxamide is an organic compound characterized by a seven-membered ring structure with three conjugated double bonds and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohepta-1,4,6-triene-1-carboxamide can be synthesized through several methodsAnother method includes the pyrolysis of the adduct of cyclohexene and dichlorocarbene, followed by functionalization to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactions under controlled conditions to ensure high yield and purity. The use of advanced photoreactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohepta-1,4,6-triene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohepta-1,4,6-triene-1-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Cyclohepta-1,4,6-triene-1-carboxylic acid.
Reduction: Cyclohepta-1,4,6-triene-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohepta-1,4,6-triene-1-carboxamide has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclohepta-1,4,6-triene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds and carboxamide group allow it to participate in various chemical reactions, potentially affecting biological pathways and molecular targets. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatriene: A related compound with a similar ring structure but lacking the carboxamide group.
Tropylium Cation: An aromatic cation derived from cycloheptatriene, known for its stability and reactivity.
Uniqueness
Cyclohepta-1,4,6-triene-1-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group allows for a wider range of chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
100959-82-8 |
|---|---|
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
cyclohepta-1,4,6-triene-1-carboxamide |
InChI |
InChI=1S/C8H9NO/c9-8(10)7-5-3-1-2-4-6-7/h1-3,5-6H,4H2,(H2,9,10) |
Clé InChI |
AVHZJNMNRXOVLP-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC(=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)
![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)
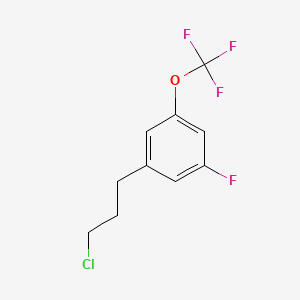
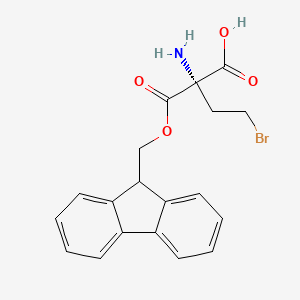
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
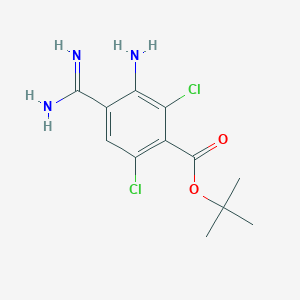

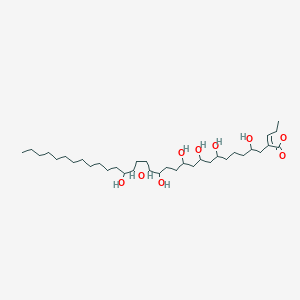
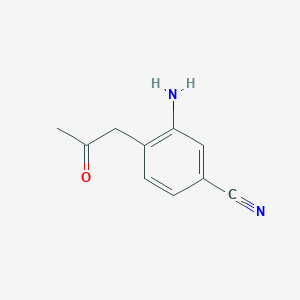
![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)

